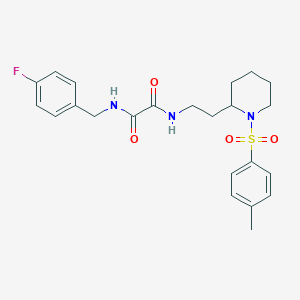

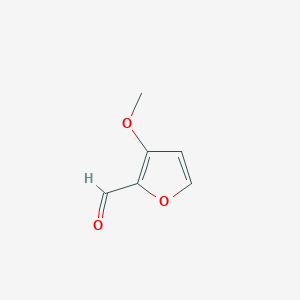

![molecular formula C23H24N2O5 B2648235 (E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate CAS No. 1235704-33-2](/img/structure/B2648235.png)

(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzo[d][1,3]dioxol-5-yl . Benzo[d][1,3]dioxol-5-yl is a solid compound with a colorless or light yellow color . Its chemical formula is C10H8O4, and its molecular weight is 192.17 grams per mole .

Synthesis Analysis

There are several methods for synthesizing benzo[d][1,3]dioxol-5-yl derivatives. One method involves the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Molecular Structure Analysis

The molecular structure of benzo[d][1,3]dioxol-5-yl derivatives can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

The chemical reactions involving benzo[d][1,3]dioxol-5-yl derivatives can be complex. For example, the synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters involves a reaction mediated by CuI and NaHCO3 .Physical And Chemical Properties Analysis

Benzo[d][1,3]dioxol-5-yl is a solid compound with a colorless or light yellow color . Its chemical formula is C10H8O4, and its molecular weight is 192.17 grams per mole .Scientific Research Applications

Enzyme Inhibition and Disease Model Studies

Research on similar compounds, such as 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, has shown applications in enzyme inhibition, particularly soluble epoxide hydrolase (sEH). These inhibitors were identified through high-throughput screening and showed potential for in vivo investigation in various disease models due to their effects on a serum biomarker related to linoleic acid epoxide (Thalji et al., 2013). This suggests that structurally related compounds could also be explored for enzyme inhibition and their effects on disease mechanisms.

Material Science and Polymer Chemistry

Another area of application is in material science and polymer chemistry. Controlled radical polymerization of acrylamide containing an L-phenylalanine moiety via RAFT polymerization has been explored to synthesize homopolymers with controlled molecular weight and low polydispersity. Such research highlights the potential of similar compounds in developing new materials with specific physical and chemical properties (Mori, Sutoh, & Endo, 2005).

Drug Discovery and Development

Compounds with a piperidine structure have been investigated for their anti-acetylcholinesterase activity, indicating their potential in the development of therapeutic agents for conditions such as dementia. Such studies provide a foundation for the exploration of related compounds in drug discovery, especially those targeting neurological disorders (Sugimoto et al., 1990).

Synthetic Chemistry and Catalysis

Research on piperidine derivatives also extends to synthetic chemistry, where they serve as intermediates or catalysts in chemical reactions. For example, the synthesis and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives have been studied, demonstrating their utility in preparing compounds with pharmacological interest (Ibenmoussa et al., 1998).

Future Directions

The future directions for research on benzo[d][1,3]dioxol-5-yl derivatives could include further exploration of their synthesis methods, analysis of their molecular structure, investigation of their chemical reactions, elucidation of their mechanism of action, analysis of their physical and chemical properties, and assessment of their safety and hazards. Additionally, their potential applications, such as their use in the development of antitumor agents , could be further explored.

properties

IUPAC Name |

phenyl 4-[[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c26-22(9-7-17-6-8-20-21(14-17)29-16-28-20)24-15-18-10-12-25(13-11-18)23(27)30-19-4-2-1-3-5-19/h1-9,14,18H,10-13,15-16H2,(H,24,26)/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNHKIDLBQHMPY-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride](/img/structure/B2648156.png)

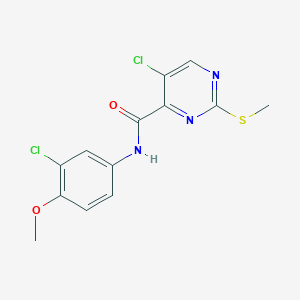

![N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2648163.png)

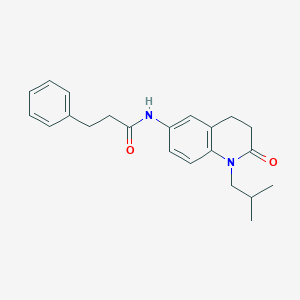

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2648164.png)

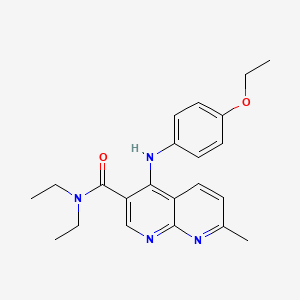

![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2648166.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2648167.png)